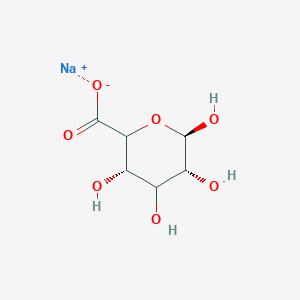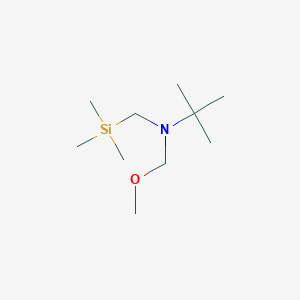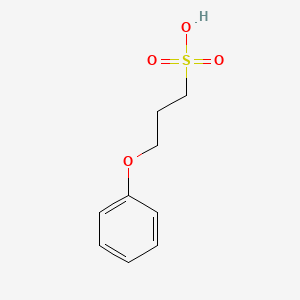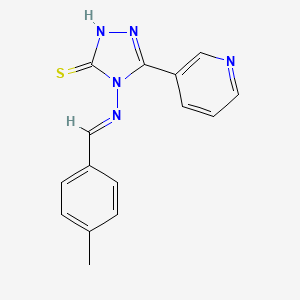
sodium;(3S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;(3S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties and its ability to interact with biological systems, making it a valuable subject of study in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium;(3S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate typically involves the use of specific organic reactions to construct its complex structure. One common method involves the reaction of a suitable precursor with sodium hydroxide under controlled conditions to form the desired compound . The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of catalysts and automated systems helps in maintaining consistency and efficiency in production . Quality control measures are implemented to ensure that the final product meets the required specifications.
化学反応の分析
Types of Reactions: Sodium;(3S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its functionality .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, including temperature, pH, and solvent, are optimized based on the desired outcome.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .
科学的研究の応用
Sodium;(3S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it serves as a probe for studying cellular processes and interactions . In medicine, it is investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways . Additionally, it finds applications in the industry as a stabilizer and additive in various products .
作用機序
The mechanism of action of sodium;(3S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate involves its interaction with specific molecular targets within biological systems. It can bind to enzymes and receptors, modulating their activity and influencing cellular processes . The pathways involved include signal transduction, metabolic regulation, and gene expression .
類似化合物との比較
Similar Compounds: Similar compounds to sodium;(3S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate include other tetrahydroxyoxane derivatives and carboxylates . These compounds share structural similarities but differ in their specific functional groups and stereochemistry.
Uniqueness: What sets this compound apart is its unique combination of hydroxyl and carboxylate groups, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for targeted applications in research and industry.
特性
分子式 |
C6H9NaO7 |
|---|---|
分子量 |
216.12 g/mol |
IUPAC名 |
sodium;(3S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C6H10O7.Na/c7-1-2(8)4(5(10)11)13-6(12)3(1)9;/h1-4,6-9,12H,(H,10,11);/q;+1/p-1/t1?,2-,3+,4?,6+;/m0./s1 |
InChIキー |
MSXHSNHNTORCAW-NMRVOGSPSA-M |
異性体SMILES |
[C@@H]1([C@@H](OC([C@H](C1O)O)C(=O)[O-])O)O.[Na+] |
正規SMILES |
C1(C(C(OC(C1O)O)C(=O)[O-])O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B12046272.png)
![1-(6-{(1E)-N-[2,6-Di(propan-2-yl)phenyl]ethanimidoyl}pyridin-2-yl)ethan-1-one](/img/structure/B12046281.png)
![N-(2,3-dichlorophenyl)-N'-[(E)-thiophen-2-ylmethylideneamino]oxamide](/img/structure/B12046282.png)

![2-Oxo-2-phenylethyl 6-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12046290.png)
![4-{(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}butanoic acid](/img/structure/B12046302.png)


![4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B12046321.png)
![2-[5-bromo-2-[[tert-butyl(diphenyl)silyl]methoxy]-4-methoxyphenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12046322.png)

![3-methylbutyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate](/img/structure/B12046333.png)

![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12046348.png)
